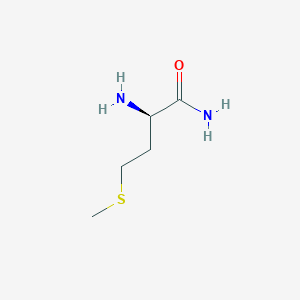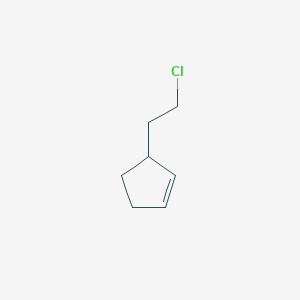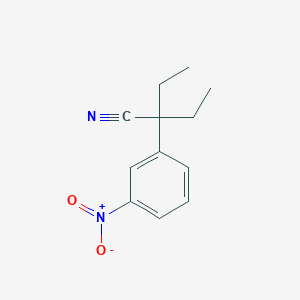
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allylbenzylcarbamic acid benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate ester.
Another method involves the use of benzyl isocyanate and allyl alcohol. The reaction between these two compounds under mild conditions leads to the formation of allylbenzylcarbamic acid benzyl ester. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of allylbenzylcarbamic acid benzyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug intermediate and in the development of novel pharmaceuticals.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of allylbenzylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate-based compounds, such as insecticides and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcarbamic acid benzyl ester: Similar structure but with a methyl group instead of an allyl group.
Ethylcarbamic acid benzyl ester: Similar structure but with an ethyl group instead of an allyl group.
Propylcarbamic acid benzyl ester: Similar structure but with a propyl group instead of an allyl group.
Uniqueness
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. The allyl group allows for additional functionalization and modification, making the compound more versatile in various applications compared to its methyl, ethyl, and propyl counterparts.
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
benzyl N-benzyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C18H19NO2/c1-2-13-19(14-16-9-5-3-6-10-16)18(20)21-15-17-11-7-4-8-12-17/h2-12H,1,13-15H2 |
Clé InChI |
QFOUOYVJMSTKHR-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-Amino-5-methoxy-thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8502131.png)

![[1-(3,4-Dichloro-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8502141.png)
![8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8502156.png)








![2-Bromo-8-(3-chlorophenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8502208.png)
